molecular formula C17H12ClN3 B2517429 6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline CAS No. 313534-09-7

6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline

Cat. No. B2517429
CAS RN: 313534-09-7
M. Wt: 293.75
InChI Key: MZDUNTIBQSGAKG-UHFFFAOYSA-N
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Description

The compound “6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline” belongs to the class of organic compounds known as phenylpyrazoles . It is a three-membered azaheterocyclic system composed of a pyrazole and quinoline fragment .


Synthesis Analysis

The synthesis of this class of compounds involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .


Molecular Structure Analysis

The parent structure of 1H-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The molecular formula of “6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline” is C17H12ClN3 .


Chemical Reactions Analysis

In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon . This involves a sequential opening/closing cascade reaction .

Scientific Research Applications

Future Directions

The future directions for research on “6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological properties, and development of their applications as fluorescent sensors and biologically active compounds .

properties

IUPAC Name

6-chloro-3-methyl-4-phenyl-2H-pyrazolo[3,4-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3/c1-10-15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21-20-10/h2-9H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDUNTIBQSGAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=C(C=CC3=NC2=NN1)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline

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